molecular formula C18H19N5O3S B2515197 N,N,4-trimethyl-2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazole-5-carboxamide CAS No. 1226458-66-7

N,N,4-trimethyl-2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazole-5-carboxamide

Cat. No. B2515197
CAS RN: 1226458-66-7
M. Wt: 385.44
InChI Key: QITWVHRLMIPKSD-UHFFFAOYSA-N
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Description

The compound "N,N,4-trimethyl-2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazole-5-carboxamide" is a complex molecule that may be related to various quinazoline and thiazole derivatives. These types of compounds have been studied for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and psychotropic activities. For instance, N-(2-thiazolyl)amides of quinoline carboxylic acids have shown high antiexudative activity, suggesting anti-inflammatory potential . Similarly, N-(benzo)thiazol-2-yl derivatives have demonstrated a range of biological activities, including sedative and anti-inflammatory effects .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of different starting materials in the presence of catalysts or under specific conditions. For example, the synthesis of N-alkyl pyrazole carboxamides was achieved using TBTU as a catalyst and diisopropyl ethylamine as a base . In another study, substituted N-(2,4-dioxoquinazolinyl)benzamides were synthesized from methyl anthranilate and aryl-oxadiazolines . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the conformational features of certain benzothiazolyl derivatives were determined through single-crystal X-ray studies . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of quinazoline and thiazole derivatives can be complex, involving multiple steps and conditions. For example, the synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives required a four-step sequence, highlighting the intricate nature of reactions involving these moieties . Understanding the chemical reactions is essential for optimizing synthesis and predicting possible by-products or side reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The physicochemical characterization of new thiazolyl derivatives, including NMR, IR spectroscopy, and mass spectrometry, provides valuable information about these properties . These properties are important for the formulation and delivery of potential pharmaceuticals.

Scientific Research Applications

Disposition and Metabolism in Humans

Research on compounds with complex structures like the one mentioned often involves studying their metabolism and disposition within the human body. For example, studies on similar compounds have detailed the metabolic pathways, identifying primary metabolites and the excretion process through various bodily fluids. These studies are crucial for understanding how compounds are processed and could lead to insights into their potential therapeutic applications or environmental impacts (Renzulli et al., 2011).

Pharmacokinetics and Drug Interactions

Pharmacokinetic studies are essential to determine how substances are absorbed, distributed, metabolized, and excreted by the body. These studies provide foundational knowledge necessary for the safe and effective use of compounds in medical treatments. For instance, the effects of co-administration with other medications and the resulting pharmacokinetic alterations offer critical insights into potential therapeutic uses and safety considerations (Akande et al., 2015).

properties

IUPAC Name

N,N,4-trimethyl-2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-11-15(17(26)22(2)3)27-18(20-11)21-14(24)8-9-23-10-19-13-7-5-4-6-12(13)16(23)25/h4-7,10H,8-9H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITWVHRLMIPKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,4-trimethyl-2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazole-5-carboxamide

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